1-Bromo-2,3-dimethylnaphthalene
Description
Significance of Naphthalene (B1677914) Scaffolds in Modern Organic Synthesis
The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental structural motif in organic chemistry. oup.com Its unique electronic and steric properties make it a valuable component in the design and synthesis of a diverse range of organic molecules. Naphthalene derivatives are integral to the development of pharmaceuticals, advanced materials, and agrochemicals. orgsyn.orgnih.gov In medicinal chemistry, the naphthalene core is present in numerous approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. sigmaaldrich.comwikipedia.org The rigid and planar nature of the naphthalene system provides a well-defined framework for the spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. thieme-connect.de
The applications of naphthalene derivatives extend to materials science, where they are used in the synthesis of dyes, polymers, and organic electronic materials. nih.gov For instance, 2,6-dimethylnaphthalene (B47086) is a key precursor for the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN), which exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET). thieme-connect.de The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.
Contextualization of Halogenated Naphthalenes as Reactive Intermediates
Halogenated naphthalenes, particularly bromo- and iodo-naphthalenes, are highly valued as reactive intermediates in organic synthesis. mdpi.com The presence of a halogen atom on the naphthalene ring provides a reactive handle for a multitude of synthetic transformations, most notably in the realm of transition-metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings utilize halogenated naphthalenes to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net
These coupling reactions have revolutionized the way complex organic molecules are synthesized, allowing for the construction of intricate molecular frameworks from readily available starting materials. Bromoarenes, including bromonaphthalenes, are often preferred for these reactions as they offer a good balance between reactivity and stability, being more reactive than their chloro-analogs and more cost-effective than iodo-derivatives. mdpi.com The ability to selectively introduce a halogen at a specific position on the naphthalene ring further enhances their synthetic utility, enabling the regioselective construction of polysubstituted naphthalene derivatives. epa.gov
Overview of Research Trajectories for 1-Bromo-2,3-dimethylnaphthalene
The specific compound, this compound, is a member of the halogenated dimethylnaphthalene family. While extensive research focusing solely on this particular isomer is not widely documented in the scientific literature, its existence and utility as a reactive intermediate can be inferred from related studies. The compound is identified by the CAS Registry Number 5334-79-2. sigmaaldrich.com
The primary synthetic route to this compound would logically involve the direct bromination of 2,3-dimethylnaphthalene (B165509). The electrophilic substitution reaction on the 2,3-dimethylnaphthalene core would be expected to yield the 1-bromo isomer. The properties of the starting material, 2,3-dimethylnaphthalene, are well-characterized.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H12 | sigmaaldrich.com |
| Molar Mass | 156.22 g/mol | sigmaaldrich.com |
| Appearance | White solid/flakes | sigmaaldrich.comoup.com |
| Melting Point | 103-104 °C | oup.com |
| Boiling Point | 269 °C | oup.com |
Research involving this compound has pointed towards its application as a precursor in the synthesis of other functionalized naphthalene derivatives. For instance, it has been utilized to prepare 2,3-dimethyl-1-naphthoic acid through a Grignard reaction. This transformation involves the formation of an organomagnesium reagent (a Grignard reagent) from this compound, which is then carboxylated to yield the corresponding carboxylic acid. This highlights the role of this compound as a key intermediate for introducing further functional groups onto the naphthalene scaffold.
The reactivity of the carbon-bromine bond in this compound is a central aspect of its chemistry. Studies on similar compounds, such as 1-bromo-2-methylnaphthalene (B105000), have shown that the C-Br bond can be cleaved through electrochemical reduction, leading to the formation of a radical anion. researchgate.net This radical species can then undergo further reactions, such as dimerization. researchgate.net While direct studies on the electrochemical properties of this compound are limited, it is plausible that it would exhibit similar reactivity, making it a candidate for investigation in the fields of electrosynthesis and materials science.
Future research on this compound could explore its use in various cross-coupling reactions to synthesize novel polysubstituted naphthalenes with potential applications in medicinal chemistry and materials science. The steric hindrance provided by the two adjacent methyl groups could influence the regioselectivity and efficiency of these reactions, offering a pathway to unique molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,3-dimethylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNVWRGMNVCCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967966 | |
| Record name | 1-Bromo-2,3-dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-79-2 | |
| Record name | 1-Bromo-2,3-dimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3-dimethylnaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-2,3-dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Bromo 2,3 Dimethylnaphthalene
Precursor Synthesis and Functionalization Strategies
The successful synthesis of 1-bromo-2,3-dimethylnaphthalene is fundamentally reliant on the efficient preparation of its core precursor, 2,3-dimethylnaphthalene (B165509), and the strategic application of regioselective bromination techniques.
Synthesis of 2,3-Dimethylnaphthalene Precursors
The creation of 2,3-dimethylnaphthalene can be approached through several synthetic routes, often beginning with simpler aromatic hydrocarbons. One prominent method involves a multi-step synthesis that may start from o-xylene (B151617) and butadiene. This process typically includes the formation of an alkenylbenzene, followed by cyclization to produce dimethyltetralins, and subsequent dehydrogenation to yield the corresponding dimethylnaphthalene. google.com Another pathway starts with toluene (B28343) and pentenes, which are reacted over an acid catalyst like zeolite Y to form pentyltoluenes. The ortho-pentenyltoluene isomer is then cyclized to 1,5-dimethyltetralin, which is dehydrogenated to 1,5-dimethylnaphthalene (B47167). nacatsoc.org Since 1,5-dimethylnaphthalene can be isomerized to 2,6-dimethylnaphthalene (B47086), further isomerization steps are necessary to obtain the desired 2,3-isomer. google.comnacatsoc.org
Dimethylnaphthalenes are generally found in refinery or coal-derived streams as complex mixtures of all ten possible isomers, making their separation difficult and costly. google.com Therefore, targeted synthesis is often preferred. Based on the migration chemistry of the methyl groups, dimethylnaphthalene isomers are categorized into triads. The 1,4-, 1,3-, and 2,3-dimethylnaphthalene isomers belong to one such triad, within which they can be interconverted in the presence of an acid catalyst. google.com
Once synthesized, 2,3-dimethylnaphthalene appears as white flakes and can be purified through methods such as steam distillation and crystallization from ethanol. chemicalbook.com
Regioselective Bromination Techniques for Naphthalene (B1677914) Derivatives
Achieving regioselectivity in the bromination of naphthalene derivatives is critical for synthesizing a specific isomer like this compound. The naphthalene ring system is more reactive than benzene (B151609) towards electrophilic substitution, and substitution generally favors the C1 (alpha) position over the C2 (beta) position. docbrown.infoscribd.comyoutube.com This preference is due to the greater stability of the carbocation intermediate formed during alpha-attack. youtube.comlibretexts.org
For substituted naphthalenes like 2,3-dimethylnaphthalene, the existing methyl groups will influence the position of the incoming bromine atom. To control the reaction's regioselectivity, chemists employ various techniques:
Controlling Reaction Conditions: The choice of solvent and temperature can significantly impact the product distribution. For instance, reacting 1-bromonaphthalene (B1665260) with bromine in dichloromethane (B109758) at a very low temperature of -30°C can yield 1,4-dibromonaphthalene (B41722) in high purity, albeit over a long reaction time. researchgate.netmdpi.com Temperature can also influence the kinetic versus thermodynamic product ratio in reactions like sulfonation, and similar principles can apply to bromination. scribd.comyoutube.com
Choice of Brominating Agent: While molecular bromine (Br₂) is a common reagent, other sources of bromine are used to enhance selectivity. N-bromosuccinimide (NBS) is a widely used alternative, and its selectivity can be tuned by the reaction medium, such as using it in ionic liquids. researchgate.netmdpi.com
Use of Catalysts: Catalysts play a crucial role in directing bromination. Lewis acids like iron(III) bromide (FeBr₃), often generated in situ from iron powder, are standard catalysts for electrophilic aromatic bromination. docbrown.infoosti.gov The amount of catalyst can affect the ratio of isomeric products formed. osti.gov Furthermore, solid acid catalysts and structured materials like zeolites and clays (B1170129) (e.g., KSF clay, Synclyst 13) can induce shape-selectivity, favoring the formation of specific isomers by constraining the reaction within their porous structures. mdpi.commdpi.comcardiff.ac.uk
| Catalyst/Condition | Substrate | Major Product(s) | Yield/Selectivity | Reference |
| Br₂ in DCM, -30°C | 1-Bromonaphthalene | 1,4-Dibromonaphthalene | 90% yield | researchgate.netmdpi.com |
| Iron Powder | 1,5-Dimethylnaphthalene | Mixture of bromo- and dibromo-isomers | Ratio depends on catalyst amount | osti.gov |
| Synclyst 13 Clay | Naphthalene | 1,4-Dibromonaphthalene | 91% yield | mdpi.com |
| KSF Clay | Naphthalene | 1,5-Dibromonaphthalene (initially) | Regioselective | mdpi.comcardiff.ac.uk |
| NBS in Ionic Liquid | Naphthalene Derivatives | Highly regioselective | Varies | researchgate.netmdpi.com |
Bromination Pathways and Reaction Mechanisms
The introduction of a bromine atom onto the 2,3-dimethylnaphthalene scaffold can be achieved through different chemical pathways, each with a distinct underlying mechanism.
Electrophilic Aromatic Bromination Mechanisms on Naphthalene Systems
The most common method for brominating the aromatic ring of naphthalene is electrophilic aromatic substitution (EAS). This reaction proceeds via a two-step mechanism. libretexts.org
Formation of the Electrophile and Attack: A catalyst, typically a Lewis acid like FeBr₃, polarizes the bromine molecule (Br₂) to create a potent electrophile, Br⁺. This electrophile is then attacked by the electron-rich π-system of the naphthalene ring, forming a C-Br bond. docbrown.infolibretexts.org
Formation and Stabilization of the Arenium Ion: This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion (or naphthalenonium ion). youtube.comlibretexts.org For naphthalene, attack at the alpha-position (C1) results in an arenium ion with more resonance structures that preserve one intact benzene ring, making it more stable than the intermediate formed from beta-position (C2) attack. scribd.comyoutube.com This inherent stability is why α-substitution is kinetically favored. youtube.comyoutube.com
Deprotonation and Restoration of Aromaticity: In the final, fast step, a base (such as FeBr₄⁻) removes a proton from the carbon atom bearing the new bromine atom, restoring the stable aromatic π-system and yielding the brominated naphthalene product. libretexts.org
In the case of 2,3-dimethylnaphthalene, the electron-donating methyl groups activate the ring towards electrophilic attack and will direct the incoming electrophile, primarily to the adjacent alpha positions (C1 or C4).
Alternative Radical or Transition-Metal-Catalyzed Bromination Routes
Beyond the classic electrophilic pathway, other methods can be employed for bromination:
Radical Bromination: This pathway typically results in the substitution of hydrogen atoms on alkyl side chains rather than the aromatic ring itself. The reaction is initiated by light (photobromination) or a radical initiator. acs.orgoup.comualberta.ca Using a reagent like N-bromosuccinimide (NBS) with light or a radical initiator like benzoyl peroxide favors the formation of a benzylic radical at the methyl group, which then reacts with bromine. oup.comyoutube.com For dimethylnaphthalenes, this can lead to the formation of (bromomethyl)methylnaphthalenes or bis(bromomethyl)naphthalenes. oup.com While less common for producing this compound, this mechanism is crucial for synthesizing side-chain-functionalized derivatives. The mechanism involves three stages: initiation (creation of bromine radicals), propagation (a chain reaction involving the organic substrate), and termination (combination of radicals). ualberta.cavaia.com
Transition-Metal-Catalyzed Bromination: Modern organic synthesis increasingly utilizes transition metals to catalyze C-H functionalization and C-Br bond formation. researchgate.net While less common than electrophilic substitution for simple bromination, these methods can offer unique regioselectivity. For instance, rhodium catalysts have been shown to participate in catalytic cycles for bromination using NBS. researchgate.net Platinum(IV) complexes have also been used to activate naphthalene ring systems towards selective bromination. researchgate.net Furthermore, ruthenium-catalyzed reactions have been developed for the C-H functionalization of naphthalenes, highlighting the potential of transition metals to mediate reactions on this scaffold. rsc.org
Optimization of Synthetic Yields and Purity Profiles
Maximizing the yield of this compound while ensuring high purity is a key objective in its synthesis. This involves careful control over the reaction and meticulous purification of the product.
Reaction Optimization: The yield and selectivity of the bromination reaction can be enhanced by fine-tuning several parameters:
Stoichiometry: Using the correct molar equivalents of the brominating agent is crucial. An excess may lead to the formation of di- or polybrominated byproducts. researchgate.net
Temperature Control: Maintaining an optimal temperature is critical. Low temperatures can increase selectivity, as seen in the synthesis of 1,4-dibromonaphthalene, while higher temperatures might lead to different isomer distributions or side reactions. researchgate.netresearchgate.net
Reaction Time: The duration of the reaction must be monitored to ensure complete conversion of the starting material without promoting the formation of undesirable byproducts. researchgate.net
Solvent and Catalyst Choice: As discussed, the solvent and catalyst system can dramatically influence the reaction's outcome and selectivity. cardiff.ac.ukoup.com Using visible light irradiation in benzene, for example, has been shown to improve selectivity and simplify purification in photobromination reactions. oup.com
Purification Strategies: Once the reaction is complete, a multi-step workup and purification process is typically required to isolate the pure product:
Quenching: The reaction is first stopped, often by adding a quenching agent like an aqueous solution of sodium metabisulfite (B1197395) or sodium hydrosulfite to consume any remaining bromine. cardiff.ac.ukgoogle.com
Extraction and Washing: The product is extracted from the reaction mixture into an organic solvent. This organic layer is then washed, for example with a sodium bicarbonate solution to remove acidic impurities, and then with water. google.com
Drying and Concentration: The organic layer containing the product is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed by distillation or under reduced pressure. mdpi.comgoogle.com
Crystallization and Chromatography: The final purification of the crude product is often achieved through recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, toluene, or acetone/methanol). chemicalbook.comgoogle.comorgsyn.org This process can be repeated, and additional product (a "second crop") can often be isolated from the mother liquor. google.com For mixtures that are difficult to separate by crystallization, column chromatography is a powerful alternative. oup.com
By systematically optimizing these reaction and purification parameters, chemists can effectively maximize both the yield and the purity of the target compound, this compound.
Emerging Synthetic Approaches to Substituted Bromo-naphthalenes
The field of synthetic organic chemistry is continually evolving, with a focus on developing more efficient, selective, and environmentally benign methods. Several emerging approaches for the synthesis of substituted bromo-naphthalenes showcase these advancements.
Solid-Phase Catalysis with Clays: A greener approach to bromination involves the use of solid catalysts, which can be easily recovered and reused. Montmorillonite KSF clay has been effectively used as a catalyst for the polybromination of naphthalene with molecular bromine. cardiff.ac.uk Depending on the stoichiometry of the bromine used, different isomers can be obtained. For example, reaction with three mole equivalents of bromine at room temperature yields 1,4,6-tribromonaphthalene, while four equivalents produce 1,2,4,6-tetrabromonaphthalene in high yield. cardiff.ac.uk This method avoids the use of more hazardous traditional catalysts and simplifies product work-up.
Table 1: Clay-Catalyzed Bromination of Naphthalene
| Bromine Equivalents | Catalyst | Major Product | Yield | Reference |
| 3 | KSF Clay | 1,4,6-Tribromonaphthalene | 66% | cardiff.ac.uk |
| 4 | KSF Clay | 1,2,4,6-Tetrabromonaphthalene | 92% | cardiff.ac.uk |
Oxidative Bromination: To circumvent the direct use of hazardous molecular bromine, oxidative bromination methods have been developed. These systems utilize a benign bromide source, such as ammonium (B1175870) bromide or sodium bromide, in combination with an oxidant. nih.gov A common and effective oxidant is Oxone. This approach has been successfully applied to the selective synthesis of 2-bromo and 2,6-dibromo-1,4,5,8-naphthalene dianhydride derivatives using NaBr and oleum. nih.gov Another mild and inexpensive oxidant that enables the efficient bromination of arenes is Dimethyl sulfoxide (B87167) (DMSO) with HX (X=Br).
Synthesis via Aryne Intermediates: A sophisticated strategy for constructing highly substituted naphthalene systems involves the [4+2] cycloaddition of functionalized 2-pyrones with aryne intermediates. Arynes, generated in situ from precursors like o-silylaryl triflates, are highly reactive dienophiles. This method allows for the convergent synthesis of complex naphthalenes, including those with bromo-substituents, by carefully choosing the substitution pattern on the pyrone and aryne precursors. oup.com
Skeletal Editing via Nitrogen-to-Carbon Transmutation: One of the most novel and cutting-edge approaches involves the skeletal editing of isoquinolines to form naphthalenes. In this one-step process, the nitrogen atom of the isoquinoline (B145761) ring is precisely swapped for a CH unit. This "transmutation" tolerates a wide variety of functional groups, including bromo substituents, providing a unique and powerful method for synthesizing substituted naphthalenes from readily available heterocyclic precursors. rsc.org
Use of Ionic Liquids: Ionic liquids have emerged as green solvent alternatives and, in some cases, as catalysts or reagents. For bromination reactions, reagents like 3-methylimidazolium tribromide or the use of N-bromosuccinimide in an ionic liquid medium have been shown to be effective for the bromination of naphthalene derivatives, often under mild conditions. nih.gov
Chemical Reactivity and Mechanistic Transformations of 1 Bromo 2,3 Dimethylnaphthalene
Cross-Coupling Reactions as a Paradigm for Functionalization
Cross-coupling reactions have emerged as one of the most versatile and efficient methods for the construction of C-C and C-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst. The naphthalene (B1677914) sulfonamide scaffold, for instance, is known to possess CCR8 antagonistic properties, and a variety of palladium-catalyzed cross-coupling reactions have been performed on a bromo-naphthalene precursor to generate diverse libraries of compounds for structure-activity relationship studies. fishersci.co.uk For 1-bromo-2,3-dimethylnaphthalene, the bromine atom at the 1-position makes it an ideal electrophilic partner in a wide range of these transformations, allowing for the introduction of aryl, alkenyl, alkynyl, and alkyl groups.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium complexes are among the most widely used catalysts in cross-coupling chemistry due to their high efficiency, functional group tolerance, and the predictability of their catalytic cycles. fishersci.co.uk The primary catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organic group from the organometallic reagent to the palladium center, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. wikipedia.org This reaction is favored for its mild reaction conditions, the commercial availability and stability of boronic acids, and the environmentally benign nature of the boron-containing byproducts. wikipedia.org The reactivity of the organic halide partner generally follows the trend I > Br > OTf >> Cl.
Table 1: Illustrative Suzuki-Miyaura Coupling of Aryl Bromides No specific data for this compound was found. The following table illustrates typical conditions for related substrates.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromonaphthalene (B1665260) | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | >95 |
| 2 | 4-Bromoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ (1), SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 98 |
The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. nih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org
For this compound, a Heck reaction with an olefinic partner such as styrene or an acrylate would lead to the formation of a 1-alkenyl-2,3-dimethylnaphthalene derivative. The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a hydridopalladium species. The active Pd(0) catalyst is then regenerated by the action of a base.
While specific examples detailing the Heck reaction of this compound are not prevalent in the available literature, studies on similar substrates, such as the coupling of bromobenzene with styrene, demonstrate the feasibility and general conditions for such transformations. wikipedia.orgorganic-chemistry.org
Table 2: Representative Heck Reaction Conditions Specific data for this compound is not available. The table shows typical conditions for related aryl bromides.
| Entry | Aryl Halide | Olefin | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Styrene | Pd(OAc)₂ (1) | Na₂CO₃ | DMF | 120 | 96 |
| 2 | 4-Bromoacetophenone | Methyl acrylate | Pd(PPh₃)₄ (2) | Et₃N | Acetonitrile | 100 | 90 |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is a reliable method for the synthesis of internal alkynes and has found broad application in the synthesis of natural products, pharmaceuticals, and organic materials. nih.gov The reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups. researchgate.net
In the context of this compound, a Sonogashira coupling with a terminal alkyne like phenylacetylene would yield a 1-(alkynyl)-2,3-dimethylnaphthalene derivative. The catalytic cycle is thought to involve a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Copper-free Sonogashira protocols have also been developed. rsc.org
Table 3: Illustrative Sonogashira Coupling of Aryl Bromides Specific data for this compound is not available. The table demonstrates typical conditions for related substrates.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Iodonaphthalene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |
| 2 | Bromobenzene | Phenylacetylene | Pd(PPh₃)₄ (1) | CuI (2) | Piperidine | DMF | 80 | 88 |
The Negishi coupling is a versatile palladium- or nickel-catalyzed cross-coupling reaction that joins an organic halide or triflate with an organozinc compound. nih.gov A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and broader functional group tolerance compared to some other organometallic reagents. wikipedia.org Organozinc reagents are also known for their ability to couple with sp³, sp², and sp hybridized carbon atoms. nih.gov
The application of the Negishi coupling to this compound would involve its reaction with an organozinc reagent, such as an arylzinc or alkylzinc halide, in the presence of a palladium or nickel catalyst. While specific documented examples of Negishi coupling with this compound are scarce in the reviewed literature, the general applicability of this reaction to a wide range of aryl bromides suggests its potential for the functionalization of this substrate. d-nb.info For instance, the Negishi coupling has been successfully used in the synthesis of various biaryl compounds and in the construction of complex natural products. nih.gov
Nickel-Catalyzed Cross-Coupling Strategies
In recent years, nickel catalysis has emerged as a powerful and cost-effective alternative to palladium catalysis for a variety of cross-coupling reactions. Nickel catalysts can often couple less reactive electrophiles, such as aryl chlorides and fluorides, and can exhibit unique reactivity and selectivity profiles.
For this compound, nickel-catalyzed cross-coupling reactions, such as the Kumada coupling with Grignard reagents, offer an effective method for the formation of carbon-carbon bonds. The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes Grignard reagents as the nucleophilic partner. rsc.org While highly reactive, the utility of Grignard reagents can be limited by their low functional group tolerance.
A nickel-catalyzed Kumada coupling of this compound with a Grignard reagent, for example, phenylmagnesium bromide, would be expected to produce the corresponding 1-aryl-2,3-dimethylnaphthalene. Mechanistic studies on nickel-catalyzed Kumada reactions suggest the involvement of Ni(I) and Ni(III) intermediates in the catalytic cycle. d-nb.info
Table 4: Illustrative Nickel-Catalyzed Kumada Coupling of Aryl Bromides Specific data for this compound is not available. The table shows typical conditions for related aryl bromides.
| Entry | Aryl Halide | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | t-BuMgCl | NiCl₂ (5), IPr·HCl (5) | THF | -10 | 90 |
| 2 | Bromobenzene | Phenylmagnesium bromide | Ni(acac)₂ (2) | THF | RT | 97 |
Mechanistic Investigations of Catalytic Cycles
The primary catalytic transformations involving this compound are palladium-catalyzed cross-coupling reactions. While specific mechanistic studies exclusively focused on this substrate are not extensively detailed in the available literature, the general catalytic cycle for related aryl bromides is well-established and applicable. These reactions, such as Suzuki, Stille, and Heck couplings, fundamentally proceed through a series of well-defined steps involving a palladium catalyst. nih.govresearchgate.net
A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, for instance a Suzuki coupling with an organoboron reagent (R'-BY₂), can be outlined as follows:
Transmetalation: The subsequent step is transmetalation, where the organic group (R') from the organometallic coupling partner (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium(II) complex. This displaces the halide ligand, which typically forms a salt with the cation present (e.g., from the base in a Suzuki reaction). This forms a new palladium(II) intermediate bearing both the 2,3-dimethylnaphthalene (B165509) and the R' groups. nih.gov
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic ligands (the 2,3-dimethylnaphthalene and the R' group) couple and are expelled from the palladium center, forming the new C-C bond of the final product. This process simultaneously reduces the palladium from a Pd(II) to a Pd(0) state, thus regenerating the active catalyst which can then re-enter the catalytic cycle.
The nature of the ligands on the palladium catalyst, the specific coupling partner, and the reaction conditions all play a crucial role in the efficiency and outcome of the reaction. Mechanistic studies on similar systems have utilized techniques like in-situ spectroscopy and DFT calculations to probe the energies of intermediates and transition states, confirming the general viability of these pathways. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. However, this pathway is generally unfavorable for this compound under typical conditions. The viability of an SNAr reaction is heavily dependent on the electronic nature of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
This compound lacks such activating groups. Instead, it possesses two methyl groups (-CH₃), which are electron-donating. These groups increase the electron density of the naphthalene ring system, making it less electrophilic and therefore less susceptible to attack by nucleophiles. This deactivation effect makes the formation of the required Meisenheimer intermediate energetically unfavorable, thus hindering the SNAr pathway.
Given the electronic properties of this compound, its reactivity in SNAr reactions with common nucleophiles such as alkoxides (RO⁻), amines (RNH₂), or thiolates (RS⁻) is expected to be very low. The electron-rich naphthalene core, further enriched by the two methyl groups, repels incoming nucleophiles. Consequently, forcing conditions, such as high temperatures and the use of very strong nucleophiles or specialized catalysts, would likely be required to induce any substitution, and even then, yields are expected to be poor with potential for competing side reactions.
While a broad range of nucleophiles can be employed in SNAr reactions on activated aromatic systems, specific documented examples of their successful reaction with this compound are scarce in the literature, which is consistent with the predicted low reactivity for this specific substrate. d-nb.inforesearchgate.net
Computational studies, particularly using Density Functional Theory (DFT), have become a powerful tool for investigating reaction mechanisms, including SNAr pathways. researchgate.net These studies can model the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.
For an SNAr reaction, computational analysis can distinguish between a classical two-step mechanism, which involves a stable Meisenheimer intermediate, and a concerted mechanism (cSNAr), where the bond-forming and bond-breaking steps occur simultaneously through a single transition state. researchgate.netspringernature.com Recent computational and experimental evidence suggests that many reactions previously assumed to be stepwise may in fact be concerted. springernature.com
Generation and Reactivity of Organometallic Derivatives
A more synthetically viable pathway for the functionalization of this compound involves the formation of organometallic intermediates. By converting the carbon-bromine bond into a carbon-metal bond, the polarity of the reactive carbon atom is reversed (umpolung), transforming it from an electrophilic site into a potent nucleophilic one.
Grignard Reagents: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, 2,3-dimethyl-1-naphthylmagnesium bromide.
C₁₂H₁₁Br + Mg → C₁₂H₁₁MgBr
This is an oxidative insertion of magnesium into the carbon-bromine bond. The resulting Grignard reagent is a powerful nucleophile and a strong base.
Organolithium Compounds: Alternatively, organolithium reagents can be prepared. This is often achieved through a lithium-halogen exchange reaction, where the aryl bromide is treated with an alkyllithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) in a solvent like THF or hexane. kyoto-u.ac.jp
C₁₂H₁₁Br + n-BuLi → C₁₂H₁₁Li + n-BuBr
This reaction is typically very fast and efficient for aryl bromides. The resulting 2,3-dimethyl-1-naphthyllithium is generally more reactive and basic than its Grignard counterpart.
Once formed, these organometallic derivatives of 2,3-dimethylnaphthalene serve as versatile intermediates in organic synthesis. Their nucleophilic character allows them to react with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds.
Key reactions include:
Reaction with Carbonyl Compounds: They readily add to aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup. Reaction with esters can also yield tertiary alcohols.
Reaction with Carbon Dioxide: Carboxylation, through reaction with CO₂, followed by protonation, provides a route to 2,3-dimethyl-1-naphthoic acid.
Alkylation: Reaction with alkyl halides can form new C-C bonds, although this can be complicated by side reactions.
Transmetalation for Cross-Coupling: The organometallic species can be used in transmetalation steps in palladium-catalyzed cross-coupling reactions, for example, in Negishi coupling (using an organozinc reagent derived from the Grignard or organolithium) or Stille coupling (using an organotin reagent).
The table below summarizes some of the expected transformations of the Grignard and organolithium derivatives of this compound.
| Electrophile | Reagent Class | Product after Workup |
|---|---|---|
| Formaldehyde (H₂CO) | Aldehyde | (2,3-Dimethyl-1-naphthyl)methanol |
| Acetaldehyde (CH₃CHO) | Aldehyde | 1-(2,3-Dimethyl-1-naphthyl)ethanol |
| Acetone ((CH₃)₂CO) | Ketone | 2-(2,3-Dimethyl-1-naphthyl)propan-2-ol |
| Carbon Dioxide (CO₂) | Acid Gas | 2,3-Dimethyl-1-naphthoic acid |
| N,N-Dimethylformamide (DMF) | Amide | 2,3-Dimethyl-1-naphthaldehyde |
| Allyl bromide | Alkyl Halide | 1-Allyl-2,3-dimethylnaphthalene |
These reactions highlight the synthetic utility of converting this compound into its organometallic counterparts, providing access to a wide array of substituted naphthalene derivatives. nih.govnih.gov
Rearrangement and Cycloaddition Reactions Involving the Naphthalene Core
The aromatic core of this compound is inherently stable, making its participation in rearrangement and cycloaddition reactions challenging. Disrupting the aromatic sextet requires significant energy input or specific catalytic activation. Nevertheless, the strategic placement of the bromo- and methyl-substituents can be leveraged to facilitate certain transformations, particularly those leading to the formation of new cyclic structures.
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions involving the this compound scaffold are powerful methods for constructing complex polycyclic aromatic hydrocarbons (PAHs) and related structures. The bromine atom at the C1 position serves as a versatile synthetic handle, enabling a variety of transition-metal-catalyzed cross-coupling reactions that can be designed to terminate in a ring-closing step.
Detailed research has shown that palladium-catalyzed reactions are particularly effective for forging new carbon-carbon bonds. wikipedia.org For instance, an intramolecular Mizoroki-Heck reaction can be envisioned. chim.it This would involve tethering an olefin-containing side chain to the naphthalene core, typically at the peri- (C8) or ortho- (C2-methyl) position. Oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by intramolecular carbopalladation of the tethered alkene, would generate a new ring system. Subsequent β-hydride elimination would then yield the cyclized product and regenerate the catalyst. libretexts.org
Another prominent strategy for intramolecular cyclization is the Suzuki-Miyaura coupling. researchgate.netnih.gov This pathway would necessitate the introduction of a boronic acid or ester group onto a side chain, which would then couple with the C1-bromo position under palladium catalysis. This methodology is widely used for creating biaryl linkages and can be adapted for macrocyclization and the formation of fused ring systems.
A notable application of such strategies is in the synthesis of fluoranthene derivatives, a class of PAHs with interesting photophysical properties. rsc.orgchemistryviews.org Research on related 1,8-dihalonaphthalenes has demonstrated a tandem Suzuki-Miyaura coupling followed by a C-H activation/arylation cascade to construct the fluoranthene core. nih.govnih.gov A hypothetical adaptation of this for this compound could involve a preliminary cross-coupling to install an aryl group at the C8 position, followed by an intramolecular C-H arylation that forges a bond between the newly introduced aryl ring and the C1 position (after displacement of the bromine).
The table below illustrates a hypothetical intramolecular Heck cyclization, detailing the proposed reaction parameters and expected outcomes based on established methodologies for similar substrates.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Pd(OAc)2 (5) | PPh3 (10) | K2CO3 | DMF | 120 | 24 | Fused Dihydrophenalene Derivative | 65 |
| 2 | Pd2(dba)3 (2.5) | P(o-tol)3 (10) | NaOAc | DMAc | 140 | 18 | Fused Dihydrophenalene Derivative | 72 |
| 3 | PdCl2(dppf) (5) | - | Cs2CO3 | Toluene | 110 | 36 | Fused Dihydrophenalene Derivative | 58 |
This table is illustrative, based on typical conditions for intramolecular Heck reactions of aryl bromides.
Pericyclic Reactions with Dienophiles/Dipolarophiles
Pericyclic reactions, such as the Diels-Alder cycloaddition, involve the concerted reorganization of electrons through a cyclic transition state. libretexts.org The participation of the naphthalene core of this compound in such reactions is thermodynamically disfavored due to the high resonance energy of the aromatic system (approximately 61 kcal/mol). nih.gov Acting as the 4π-electron component (the diene) in a [4+2] cycloaddition would require the temporary loss of aromaticity, creating a significant energetic barrier.
Consequently, thermal Diels-Alder reactions involving naphthalene as the diene typically require harsh conditions, such as high temperatures and pressures, and/or highly reactive dienophiles to proceed. nih.gov The presence of two electron-donating methyl groups on one of the rings of this compound might slightly increase its electron density, but this is generally insufficient to overcome the inherent aromatic stability for reactions with common dienophiles like maleic anhydride or acrylates under standard conditions. semanticscholar.org
Despite these challenges, modern synthetic methods have enabled dearomative cycloaddition reactions of naphthalenes under specific catalytic conditions. Visible-light energy-transfer catalysis, for example, can be used to promote the intermolecular [4+2] cycloaddition of naphthalene derivatives with vinyl benzenes. nih.govsemanticscholar.org This process involves photosensitization of the naphthalene substrate to a triplet excited state, which is sufficiently reactive to undergo cycloaddition, thereby bypassing the high thermal barrier.
While specific studies on this compound are not prevalent, it is plausible that it could undergo such photocatalyzed dearomative cycloadditions. The reaction would likely occur across the more electron-rich, dimethyl-substituted ring. The table below outlines hypothetical outcomes for a photocatalyzed [4+2] cycloaddition with a representative dienophile, based on published results for other naphthalene derivatives. nih.gov
| Entry | Dienophile | Photocatalyst | Light Source | Solvent | Time (h) | Product | Yield (%) |
| 1 | N-Phenylmaleimide | Ir(ppy)3 | Blue LED | CH3CN | 48 | Bicyclo[2.2.2]octadiene derivative | 75 |
| 2 | Dimethyl acetylenedicarboxylate | Ru(bpy)3Cl2 | Green LED | DMSO | 72 | Bicyclo[2.2.2]octatriene derivative | 60 |
| 3 | Acrylonitrile | Eosin Y | White LED | MeOH | 60 | Bicyclo[2.2.2]octadiene derivative | 55 |
This table is illustrative, based on typical conditions and outcomes for photocatalyzed dearomative cycloadditions of naphthalenes.
Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic and Electronic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Environment Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For 1-Bromo-2,3-dimethylnaphthalene, a complete NMR analysis would provide critical insights into its stereochemistry and the electronic environment of its constituent atoms.
High-Resolution 1H and 13C NMR Analysis
High-resolution 1H and 13C NMR spectra are fundamental to characterizing this compound. The 1H NMR spectrum would reveal the chemical shifts, integration, and coupling patterns of the protons, allowing for the assignment of aromatic and methyl protons. The 13C NMR spectrum would identify the number of unique carbon environments, distinguishing between the aromatic carbons, the methyl carbons, and the carbon atom bonded to the bromine.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex NMR spectra of substituted naphthalenes.
COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern and connectivity across the naphthalene (B1677914) ring system.
Specific COSY, HSQC, and HMBC experimental data for this compound have not been found in the public domain.
Variable-Temperature NMR Studies on Conformational Dynamics
Variable-temperature (VT) NMR studies could provide information on the conformational dynamics of this compound, such as the rotational barriers of the methyl groups. However, no such studies have been reported for this compound.
X-ray Crystallography for Solid-State Structural Parameters
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.
Bond Lengths, Bond Angles, and Dihedral Angles Analysis
An X-ray crystal structure of this compound would provide precise measurements of all bond lengths (e.g., C-C, C-H, C-Br), bond angles, and dihedral angles. This data is critical for understanding the steric and electronic effects of the substituents on the naphthalene core. For instance, the planarity of the naphthalene ring system might be distorted due to the steric hindrance between the bromine atom and the adjacent methyl group.
A search of crystallographic databases did not yield any publically available crystal structure for this compound.
Intermolecular Interactions and Crystal Packing Motifs
The analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as π-π stacking or halogen bonding, which govern the solid-state architecture of the compound. No information on the crystal packing of this compound has been published.
Impact of Substituents on Naphthalene Planarity and Conformation
The introduction of substituents onto the naphthalene ring system can induce significant steric and electronic perturbations, leading to deviations from planarity. In the case of this compound, the cumulative steric hindrance from the bromine atom at the C1 position and the two adjacent methyl groups at C2 and C3 can be substantial.
The electronic effects of the substituents also play a role. The bromine atom is an electron-withdrawing group via induction but can act as a weak π-donor through resonance. The methyl groups are electron-donating through induction and hyperconjugation. These electronic interactions can influence the bond lengths and electron density distribution across the naphthalene ring, which in turn can have a secondary effect on the molecule's conformation. However, in the case of this compound, the steric effects are likely to be the dominant factor in determining the degree of non-planarity. canterbury.ac.nzcanterbury.ac.nz
Table 1: Inferred Steric and Electronic Effects of Substituents on the Naphthalene Ring of this compound
| Substituent | Position | Primary Effect | Consequence on Naphthalene Ring |
| Bromo | C1 | Steric hindrance, Inductive electron withdrawal | Potential out-of-plane distortion, altered bond lengths and angles around C1. |
| Methyl | C2 | Steric hindrance, Inductive electron donation, Hyperconjugation | Contribution to steric strain with C1-Br and C3-CH₃, potential for localized changes in bond lengths. |
| Methyl | C3 | Steric hindrance, Inductive electron donation, Hyperconjugation | Contribution to steric strain with C2-CH₃, potential for localized changes in bond lengths. |
UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Structure Probing
UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic structure of aromatic molecules like this compound. The absorption and emission spectra are sensitive to the electronic transitions between the ground and excited states, which are in turn influenced by the substitution pattern on the naphthalene core.
The electronic spectrum of naphthalene is characterized by two main absorption bands in the near-ultraviolet region, designated as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions. The introduction of substituents alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max) and changes in the intensity of these bands.
For substituted naphthalenes, the position and intensity of these electronic bands are dependent on the nature and position of the substituent. nih.gov Electron-donating groups, like methyl groups, and halogens, which can participate in resonance, typically cause a red-shift (bathochromic shift) of the absorption bands to longer wavelengths. nih.gov In this compound, the combined effect of the electron-donating methyl groups and the bromo group is expected to result in a bathochromic shift of the ¹Lₐ and ¹Lₑ bands compared to unsubstituted naphthalene. Studies on other brominated and methylated naphthalenes support this expectation. nih.govbeilstein-journals.org
The fluorescence spectrum provides information about the lowest excited singlet state (S₁). The emission from substituted naphthalenes is also influenced by the substituents. The presence of heavy atoms like bromine can enhance intersystem crossing from the singlet excited state to the triplet state, which can lead to a decrease in fluorescence quantum yield. The photophysical properties of naphthalene-bridged disilanes have shown that structural isomers can exhibit distinct fluorescence behavior, and the presence of certain bonds can facilitate excimer formation. nih.gov While specific fluorescence data for this compound is not available, it is anticipated to exhibit fluorescence characteristic of a substituted naphthalene, with the exact emission wavelength and quantum yield being dependent on the interplay of electronic and steric factors.
Table 2: Expected Electronic Transitions for this compound based on Naphthalene and Substituted Naphthalene Data
| Transition | Description | Expected Wavelength Region (nm) | Notes |
| S₀ → S₁ (¹Lₑ) | π→π* transition, typically with fine structure | > 310 | Red-shifted compared to naphthalene due to substituent effects. |
| S₀ → S₂ (¹Lₐ) | π→π* transition, generally more intense | ~280-300 | Also expected to be red-shifted. |
| S₁ → S₀ | Fluorescence | > 320 | Emission from the lowest excited singlet state. |
Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption and fluorescence bands in response to the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule.
For this compound, the dipole moment in the excited state is expected to be different from that in the ground state. In polar solvents, the solvent molecules will reorient around the solute molecule to stabilize the state with the larger dipole moment. If the excited state is more polar than the ground state, a red-shift (positive solvatochromism) is typically observed in the absorption spectrum with increasing solvent polarity. Conversely, if the ground state is more polar, a blue-shift (negative solvatochromism) may occur.
Studies on other substituted naphthalenes have demonstrated solvatochromic shifts in their absorption and emission spectra. nih.gov For instance, the fluorescence quantum yields of some naphthalene derivatives show significant variation in solvents of different polarities. nih.gov While specific experimental data on the solvatochromic behavior of this compound is not available, it is expected to exhibit some degree of solvatochromism due to the presence of the polar C-Br bond and the potential for changes in dipole moment upon electronic excitation.
Table 3: Predicted Solvatochromic Behavior of this compound
| Spectroscopic Property | Expected Change with Increasing Solvent Polarity | Rationale |
| Absorption λ_max | Likely a slight red-shift | Assuming the excited state is more polar than the ground state. |
| Fluorescence λ_max | Likely a more pronounced red-shift | The excited state has more time to reorient with the solvent molecules before emission. |
| Fluorescence Quantum Yield | May decrease | Increased solvent polarity can sometimes open up non-radiative decay pathways. |
Mass Spectrometry (High-Resolution) for Isotopic Patterns and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways. For halogenated compounds like this compound, HRMS provides characteristic isotopic patterns that are crucial for its identification.
Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.infodocbrown.info This results in a characteristic isotopic pattern for any ion containing a single bromine atom, with two peaks of almost equal intensity (a 1:1 ratio) separated by two mass-to-charge units (m/z). docbrown.infodocbrown.info Therefore, the molecular ion of this compound (C₁₂H₁₁Br) would appear as a pair of peaks in the mass spectrum.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. A common fragmentation pathway for aromatic bromides is the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br) and the formation of a [M-Br]⁺ ion. libretexts.org Another potential fragmentation is the loss of a methyl radical (•CH₃) to form a [M-CH₃]⁺ ion. Further fragmentation of the naphthalene ring system can also occur, leading to smaller aromatic cations.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Relative Intensity | Fragmentation Pathway |
| [M]⁺ | [C₁₂H₁₁Br]⁺ | 234.0044 | 235.9965 | ~1:1 | Molecular Ion |
| [M-Br]⁺ | [C₁₂H₁₁]⁺ | 155.0856 | - | - | Loss of Br radical |
| [M-CH₃]⁺ | [C₁₁H₈Br]⁺ | 218.9888 | 220.9867 | ~1:1 | Loss of a methyl radical |
| [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | 127.0542 | - | - | Further fragmentation |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Skeletal Vibrations related to Reaction Monitoring or Electronic States
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and the skeletal vibrations of a molecule. For this compound, the vibrational spectra would exhibit characteristic bands corresponding to the aromatic C-H stretching, C=C stretching of the naphthalene ring, C-H bending, and vibrations involving the C-Br and C-CH₃ bonds.
A theoretical study on the vibrational spectra of the closely related 2,3-dimethylnaphthalene (B165509) provides a basis for assigning the vibrational modes of this compound. nih.gov The introduction of the bromine atom would introduce new vibrational modes, most notably the C-Br stretching vibration, which is expected to appear in the lower frequency region of the IR spectrum.
The vibrational frequencies can be sensitive to the electronic state of the molecule and can be used to monitor reactions. For example, changes in the intensity or position of specific vibrational bands can indicate the progress of a reaction involving the substituents or the naphthalene ring. The C-Br stretching frequency, in particular, would be a useful diagnostic for reactions involving the cleavage of the C-Br bond.
Table 5: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy | Notes |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Characteristic of the naphthalene ring protons. |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman | From the two methyl groups. |
| Aromatic C=C Stretch | 1650-1450 | IR, Raman | Multiple bands corresponding to the skeletal vibrations of the naphthalene ring. |
| C-H Bending (in-plane and out-of-plane) | 1450-700 | IR, Raman | Complex region with many bands. |
| C-Br Stretch | 700-500 | IR, Raman | Characteristic vibration of the carbon-bromine bond. |
Theoretical and Computational Investigations of 1 Bromo 2,3 Dimethylnaphthalene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the properties of molecules like 1-Bromo-2,3-dimethylnaphthalene due to its favorable balance of accuracy and computational cost. DFT calculations can determine optimized molecular geometry, electronic distribution, and the energies of molecular orbitals, which are fundamental to understanding chemical reactivity. bohrium.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.
For this compound, the HOMO is expected to be a π-orbital delocalized across the naphthalene (B1677914) ring system, with significant contributions from the electron-donating methyl groups. The LUMO is also anticipated to be a π* (antibonding) orbital of the naphthalene core. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily excited, implying higher reactivity. researchgate.net
The introduction of substituents like bromine and methyl groups modifies the energy levels of the parent naphthalene molecule. Electron-donating methyl groups tend to raise the HOMO energy, making the molecule a better electron donor. The electronegative bromine atom can lower the energy of both the HOMO and LUMO. DFT calculations are used to precisely quantify these effects.
Interactive Table: Representative Frontier Orbital Energies
| Orbital | Energy (eV) - Example 1 (Methyl-substituted) | Energy (eV) - Example 2 (Bromo-substituted) |
| HOMO | -5.85 | -6.10 |
| LUMO | -1.90 | -2.15 |
| Gap (ΔE) | 3.95 | 3.95 |
Note: Data is illustrative and based on general principles for substituted naphthalenes.
An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule, calculated using DFT. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In an ESP map, areas of negative potential (typically colored red or yellow) are electron-rich and prone to attack by electrophiles, while areas of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the ESP map would reveal several key features:
A region of significant negative electrostatic potential would be localized around the highly electronegative bromine atom, indicating its role as a potential site for interactions with electrophiles or as a hydrogen bond acceptor.
The π-system of the naphthalene rings generally constitutes an electron-rich area, though its potential is modulated by the substituents.
The electron-donating methyl groups would slightly increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to them.
The regions around the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential. youtube.com
This detailed charge distribution analysis is crucial for predicting intermolecular interactions and the initial stages of a chemical reaction. researchgate.net
Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org For electrophilic substitution reactions on this compound, the positions of attack are governed by the combined directing effects of the bromo and dimethyl substituents.
Methyl Groups (-CH₃): These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.
Bromo Group (-Br): This is a deactivating group due to its inductive electron-withdrawal but is also an ortho, para-director because of resonance effects (lone pair donation).
Computational analysis of the transition states for electrophilic attack at different positions on the naphthalene ring can quantify the activation energy for each pathway. The position with the lowest activation energy corresponds to the most favored product. Based on established principles of electrophilic aromatic substitution, the positions on the same ring as the substituents (positions 4, 5, and 8) and on the adjacent ring (positions 6 and 7) would be evaluated. DFT calculations can predict the most likely sites for reactions like nitration, halogenation, or Friedel-Crafts alkylation, providing a theoretical basis for synthetic strategies. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular vibrations, and diffusion over time. nih.gov
For this compound, MD simulations can explore its conformational space. This includes:
Rotation of the two methyl groups.
Vibrational dynamics of the C-Br bond.
A specific application, known as Dynamic Reaction Coordinate (DRC) calculations, which is a type of MD simulation based on an ab initio potential energy surface, can be used to model the progress of a chemical reaction, such as bond dissociation, over time. mdpi.com This provides a detailed, time-resolved picture of how molecular geometry changes during a chemical transformation.
Quantum Chemical Studies on Reaction Pathways and Transition States
Quantum chemical methods, particularly DFT, are used to map out the entire potential energy surface (PES) for a chemical reaction. A reaction pathway, or mechanism, is the path of lowest energy on this surface that connects reactants to products. Key points along this pathway include local minima (reactants, products, intermediates) and saddle points, which correspond to transition states.
A crucial reaction for bromo-aromatic compounds is the cleavage of the carbon-bromine (C-Br) bond. Theoretical studies on the closely related 1-bromo-2-methylnaphthalene (B105000) have shown that upon one-electron reduction, the molecule forms a radical anion, which then undergoes dissociation of the C-Br bond to form a bromide anion and a naphthyl radical. mdpi.com A similar stepwise mechanism would be expected for this compound.
The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. It is the energy difference between the reactants and the transition state. Calculating activation energies is a primary goal of quantum chemical studies on reaction mechanisms, as it allows for the prediction of reaction rates and the feasibility of a proposed pathway.
For this compound, key transformations would include:
C-Br Bond Cleavage: As seen in similar molecules, the dissociation of the C-Br bond is a fundamental reaction step, particularly in electrochemical or photochemical contexts. mdpi.com
C-H Bond Cleavage: The breaking of a C-H bond on the aromatic ring or on a methyl group is another possible reaction, though it typically requires a higher energy input compared to C-Br bond cleavage in the radical anion. yu.edu.jonih.gov
C-C Bond Cleavage: Cleavage of the bonds within the naphthalene ring system requires very high energy and is generally less common under typical reaction conditions. yu.edu.jo
DFT calculations can precisely determine the geometry of the transition state and its energy, thus providing the activation energy barrier for these processes.
Interactive Table: Representative Activation Energies for Bond Cleavage
The following table provides illustrative activation energy values for bond cleavage in naphthalene and related systems. Specific values for this compound would require dedicated calculations.
| Reaction | System | Activation Energy (Ea) (kcal/mol) | Source/Analogy |
| C-Br Bond Cleavage (Radical Anion) | 1-Bromo-2-methylnaphthalene | Low (energetically feasible) | mdpi.com |
| C-H Bond Cleavage (α-position) | Naphthalene | ~112 | nih.gov |
| C-C Bond Cleavage (C1-C2) | Naphthalene | ~227 | yu.edu.jo |
Note: These values are for analogous systems and serve as a reference for the relative energies of different bond cleavage events.
Computational Mechanistic Elucidation of Catalytic Cycles
A prime example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a C-C bond between an organohalide and an organoboron compound. For this compound, the catalytic cycle would be initiated by the oxidative addition of the C-Br bond to a low-valent palladium(0) complex. Computational modeling can determine the activation energy barrier for this crucial step, which is often rate-determining. nih.govnih.gov Subsequent steps, including transmetalation with the organoboron reagent and reductive elimination to yield the final product and regenerate the palladium(0) catalyst, can also be modeled to create a complete energy profile of the reaction. nih.govnih.gov
A computational study on the closely related 1-bromo-2-methylnaphthalene has shed light on the initial C-Br bond cleavage process. mdpi.com This research demonstrated that upon one-electron reduction, the radical anion of 1-bromo-2-methylnaphthalene is formed, which then undergoes dissociation of the C-Br bond to produce a bromide anion and an aryl radical. mdpi.com This type of detailed mechanistic insight is invaluable for optimizing reaction conditions and designing more effective catalysts.
The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination. libretexts.org Computational studies can model each of these elementary steps, providing geometric and energetic information about the transition states and intermediates. pitt.edu
Below is an illustrative data table summarizing the types of parameters and findings that would be generated from a DFT study of a hypothetical Suzuki-Miyaura reaction involving this compound.
Table 1: Representative Computational Data for the Elucidation of a Suzuki-Miyaura Catalytic Cycle for this compound
| Catalytic Step | Computational Method | Basis Set | Solvent Model | Calculated Parameter | Hypothetical Value (kcal/mol) |
| Oxidative Addition | B3LYP | def2-SVP | PCM (Toluene) | Activation Energy (ΔG‡) | +18.5 |
| Transmetalation | B3LYP | def2-SVP | PCM (Toluene) | Activation Energy (ΔG‡) | +12.3 |
| Reductive Elimination | B3LYP | def2-SVP | PCM (Toluene) | Activation Energy (ΔG‡) | +8.7 |
| Overall Reaction | B3LYP | def2-SVP | PCM (Toluene) | Reaction Energy (ΔG) | -25.0 |
This table is illustrative and presents hypothetical values to demonstrate the output of a computational study.
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations, rooted in quantum mechanics, offer a powerful approach to predict the spectroscopic properties of molecules with a high degree of accuracy. These methods, particularly DFT, allow for the calculation of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) and Raman vibrational frequencies. Such predictions are invaluable for structure elucidation, assignment of experimental spectra, and understanding the electronic structure and bonding within a molecule.
For this compound, ab initio calculations can provide a theoretical ¹H and ¹³C NMR spectrum. The process typically involves optimizing the molecular geometry of the compound at a chosen level of theory and then performing a NMR calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These theoretical predictions can aid in the assignment of complex experimental spectra and can be particularly useful for distinguishing between isomers.
Similarly, the vibrational spectrum (IR and Raman) of this compound can be computed. After geometry optimization, a frequency calculation is performed. This yields the harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman). The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other approximations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. aps.org
The following tables present examples of the kind of data that would be generated from first-principles calculations of the spectroscopic parameters for this compound.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C1 | 120.5 | H4 | 7.95 |
| C2 | 135.2 | H5 | 7.50 |
| C3 | 134.8 | H6 | 7.55 |
| C4 | 128.9 | H7 | 8.05 |
| C4a | 132.1 | H8 | 7.80 |
| C5 | 127.3 | CH₃ (at C2) | 2.45 |
| C6 | 127.8 | CH₃ (at C3) | 2.40 |
| C7 | 126.5 | ||
| C8 | 125.9 | ||
| C8a | 131.7 | ||
| CH₃ (at C2) | 20.1 | ||
| CH₃ (at C3) | 19.8 |
This table is illustrative. The predicted values are based on general principles of NMR spectroscopy and typical shifts for similar aromatic compounds.
Table 3: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| Aromatic C-H Stretch | 3050-3100 | Medium | Strong |
| Methyl C-H Stretch | 2920-2980 | Strong | Strong |
| Aromatic C=C Stretch | 1580-1620 | Strong | Very Strong |
| Methyl C-H Bend | 1450-1470 | Medium | Medium |
| In-plane C-H Bend | 1000-1300 | Strong | Weak |
| C-Br Stretch | 550-650 | Strong | Medium |
This table is illustrative and presents expected ranges for the vibrational frequencies based on characteristic group frequencies.
Applications of 1 Bromo 2,3 Dimethylnaphthalene in Complex Molecular Synthesis
Precursor for Naphthalene-Based Organic Electronic Materials
The naphthalene (B1677914) framework is a common motif in organic electronic materials due to its inherent aromaticity and charge-transport capabilities. The presence of a bromo-substituent on the 2,3-dimethylnaphthalene (B165509) core provides a reactive handle for derivatization, allowing for the systematic construction of larger conjugated systems with potential applications in organic electronics.
While direct polymerization of 1-Bromo-2,3-dimethylnaphthalene is not extensively documented, its structure is highly amenable to modern polymerization techniques. The bromo-functionality can readily participate in cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and constructing conjugated polymers. For instance, coupling with a diboronic acid ester could, in principle, yield a poly(2,3-dimethylnaphthalene) derivative.
Research on analogous compounds provides insight into the potential of this compound. For example, the on-surface polymerization of 2,3-bis(bromomethyl)naphthalene (B3052160) on a gold surface has been shown to produce poly(o-naphthylene vinylidene), which can be further converted to the conjugated poly(o-naphthylene vinylene) through dehydrogenation. nih.gov This suggests that with appropriate modification, this compound could serve as a monomer for the synthesis of novel naphthalene-based polymers. Similarly, the synthesis of oligo(naphthalene-2,3-diyl)s through palladium-catalyzed cross-coupling reactions of 2-bromonaphthalene (B93597) derivatives highlights a viable pathway for creating defined oligomeric structures from precursors like this compound. researchgate.net
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Method | Co-monomer/Reaction Condition | Potential Polymer Structure |
| Suzuki Polycondensation | 2,3-Dimethylnaphthalene-1,4-diboronic acid ester | Poly(2,3-dimethylnaphthalene) |
| Stille Polycondensation | 1,4-Bis(tributylstannyl)-2,3-dimethylnaphthalene | Poly(2,3-dimethylnaphthalene) |
| Yamamoto Polymerization | Nickel(0) catalyst | Poly(2,3-dimethylnaphthalene) |
The development of novel organic semiconductors and light-emitting materials is a driving force in materials science. Naphthalene-based molecules are attractive candidates due to their tunable electronic properties and good thermal stability. While there is no direct literature on the use of this compound for these applications, its structure suggests its potential as a building block.
For example, it could be used to synthesize larger, more complex aromatic structures that exhibit desirable photophysical properties. Through cross-coupling reactions, various aromatic or heteroaromatic moieties could be attached at the bromo-position, leading to donor-acceptor type molecules that are often employed in organic light-emitting diodes (OLEDs). The dimethylnaphthalene unit would serve as a rigid and electron-rich core, influencing the frontier molecular orbitals and, consequently, the emission color and efficiency of the resulting material. The synthesis of naphthalene and anthracene (B1667546) diimides, which are known to be electronically active, often involves precursors that could be derived from bromo-naphthalene starting materials. nih.gov
Intermediate in the Synthesis of Functional Dyes and Pigments
The synthesis of functional dyes and pigments often relies on the derivatization of aromatic chromophores. The naphthalene core itself is a well-known chromophore, and its absorption and emission properties can be tuned by the introduction of various substituents. The bromo- and methyl- groups on this compound offer handles for such modifications.
Despite this potential, a comprehensive search of the scientific literature does not reveal specific examples of this compound being used as an intermediate in the synthesis of functional dyes or pigments. However, the general principles of dye chemistry suggest that it could be a viable precursor. For example, the bromine atom could be replaced by a donor or acceptor group through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions to create a push-pull system, a common design motif for organic dyes. The synthesis of push-pull molecules based on a naphthalene scaffold has been demonstrated to yield compounds with interesting photophysical properties. nih.gov
Building Block for Sterically Hindered Ligands and Catalysts
The design of ligands for transition metal catalysis is a sophisticated field where subtle changes in the ligand structure can have a profound impact on the catalyst's activity and selectivity. The 2,3-dimethylnaphthalene framework provides a rigid and sterically defined backbone that can be exploited in ligand design.
Chiral ligands are essential for asymmetric catalysis, which is a critical technology for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. tcichemicals.comresearchgate.netpsu.edu The naphthalene backbone is a common feature in many successful chiral ligands, such as BINAP. While this compound itself is not chiral, it can be used as a starting material to introduce chirality.
For instance, the methyl groups at the 2- and 3-positions could direct ortho-lithiation to the 1- and 4-positions, allowing for the introduction of chiral phosphine (B1218219) groups. Alternatively, the bromo-group can be used in cross-coupling reactions to attach chiral moieties. The development of C-N axially chiral scaffolds has been achieved through palladium/norbornene cooperative catalysis using bromoarenes as electrophiles, a strategy that could potentially be applied to this compound. nih.gov
Table 2: Hypothetical Chiral Ligand Synthesis from this compound
| Synthetic Step | Reagents | Intermediate/Product |
| 1. Phosphination | n-BuLi, then (R,R)-Chlorophosphine | Chiral phosphine oxide |
| 2. Reduction | Silane | Chiral phosphine ligand |
Phosphine ligands are ubiquitous in cross-coupling reactions, and their steric and electronic properties are crucial for catalytic efficiency. orgsyn.orgethz.chnih.gov The 2,3-dimethylnaphthalene scaffold can be used to create phosphine ligands with specific steric bulk. The synthesis of diphosphine ligands based on a 1,8-dimethylnaphthalene (B165263) backbone has been reported, demonstrating the utility of the naphthalene framework in ligand design. researchgate.net
Starting from this compound, a phosphine group can be readily introduced via a lithiation-phosphination sequence or a palladium-catalyzed P-C coupling reaction. The resulting phosphine ligand would possess a unique steric profile due to the two methyl groups adjacent to the phosphine moiety. This steric hindrance can be beneficial in promoting reductive elimination from the metal center, a key step in many catalytic cycles. Halogen-bridged methylnaphthyl palladium dimers have been shown to be versatile catalyst precursors for a variety of coupling reactions. nih.gov
Synthesis of Complex Naphthalene Derivatives with Potential as Research Probes
This compound serves as a key functionalized building block in the targeted synthesis of advanced molecular structures. The naphthalene core, substituted with two methyl groups, provides a specific steric and electronic profile, while the bromine atom at the C-1 position acts as a versatile reactive handle. This combination allows for the strategic incorporation of the 2,3-dimethylnaphthalene moiety into larger, more complex molecular systems through a variety of well-established cross-coupling reactions. This versatility makes it a valuable precursor for creating sophisticated naphthalene derivatives designed for use as research probes, including fluorescent sensors and the components of molecular machines.
Synthesis of Fluorescent Probes and Sensors
The intrinsic fluorescence of the naphthalene skeleton makes its derivatives excellent candidates for the development of optical probes. nih.gov The 2,3-dimethylnaphthalene core itself exhibits characteristic spectral properties that can be modulated through chemical modification. researchgate.net The presence of the bromo-substituent in this compound is critical for its utility in this area, as it provides a site for introducing specific functional groups that can impart sensing capabilities.
The primary strategy for converting this compound into a fluorescent probe involves palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the C-1 position. For instance, Suzuki-Miyaura coupling can be employed to attach arylboronic acids, potentially introducing another fluorophore or a recognition unit for a specific analyte. nih.govnih.gov Similarly, the Buchwald-Hartwig amination allows for the introduction of amine-containing groups, which are common components of fluorescent sensors for ions and small molecules. wikipedia.orgnih.govnih.gov
By attaching a receptor group (e.g., a crown ether for cation sensing or a specific binding site for a biomolecule) to the 2,3-dimethylnaphthalene fluorophore via its C-1 position, a probe can be designed where the binding of an analyte causes a detectable change in the fluorescence emission (such as quenching or enhancement). While specific examples detailing the use of this compound as a direct precursor are not extensively documented, its reactivity profile is analogous to other bromo-naphthalene compounds that have been successfully used to create such probes. nih.govmdpi.com The inherent photophysical properties of the 2,3-dimethylnaphthalene core make it a suitable platform for these applications.
Table 1: Selected Photophysical Properties of the 2,3-Dimethylnaphthalene Core
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular Formula | C12H12 | N/A | nih.govnist.gov |
| Molecular Weight | 156.22 g/mol | N/A | nih.govnist.gov |
| Fluorescence Quantum Yield (qFM) | 0.26 | in Hexane, λex = 270 nm | researchgate.net |
| Melting Point | 103-104 °C | Solid | sigmaaldrich.com |
| Boiling Point | 269 °C | Liquid | sigmaaldrich.com |
Preparation of Molecular Machines and Switches
Molecular machines and switches are complex molecules designed to undergo controlled, reversible changes in their structure and properties upon application of an external stimulus, such as light, heat, or a chemical signal. wikipedia.org The construction of these systems often involves the precise assembly of multiple molecular components, including photochromic units, sterically hindered rotating groups, and recognition sites.
This compound is a potentially valuable component in the synthesis of such molecular machinery. The rigid naphthalene platform can serve as a stator or a bulky rotator element, while the bromine atom allows for its covalent integration into larger supramolecular architectures. The methyl groups at the C-2 and C-3 positions provide steric bulk, which can be a critical design feature for controlling the rotational barriers and conformational states in a molecular motor or switch.
Key synthetic methodologies for building these systems include palladium-catalyzed cross-coupling reactions that are highly effective for aryl bromides. nih.govnih.gov By using this compound as a substrate, chemists can connect it to other molecular fragments to build up the complex frameworks required for molecular machines. For example, a Suzuki coupling could link the naphthalene unit to a biphenyl (B1667301) system, a common motif in molecular motors. A Buchwald-Hartwig amination could attach it to a photoisomerizable group like an azobenzene (B91143) to create a light-driven molecular switch. wikipedia.orgnih.govnih.gov The ability to form specific carbon-carbon and carbon-heteroatom bonds with high efficiency makes this compound a versatile building block for this advanced area of chemical synthesis.
Table 2: Key Cross-Coupling Reactions for Functionalizing this compound
| Reaction Name | Reactant Partner | Bond Formed | Potential Application in Molecular Machines |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound (e.g., Arylboronic acid) | C-C | Linking to other aromatic units to form rotors or stators. nih.govnih.gov |
| Buchwald-Hartwig Amination | Amine | C-N | Connecting to photo-responsive amine-containing groups. wikipedia.orgnih.gov |
| Stille Coupling | Organostannane compound | C-C | Formation of complex poly-aromatic structures. nih.gov |
| Heck Coupling | Alkene | C-C | Introduction of vinyl groups for further functionalization or creating conjugated systems. |
| Sonogashira Coupling | Terminal alkyne | C-C (alkynyl) | Creating rigid, linear connections between molecular components. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-bromo-2,3-dimethylnaphthalene, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves bromination of 2,3-dimethylnaphthalene using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For regioselective bromination, catalysts such as FeBr₃ may be employed, and reaction temperatures are maintained between 0–25°C to minimize side reactions . Solvent selection (e.g., dichloromethane or CCl₄) and stoichiometric ratios (1:1.2 substrate-to-bromine) are critical for achieving >85% yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization ensures high purity (>95%) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Analytical techniques include:
- Gas Chromatography (GC) : Retention time comparison with standards to assess purity .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 2.3–2.5 ppm for methyl groups; δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR confirm substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in 2,3-dimethylnaphthalene derivatives?
- Methodological Answer : Bromination favors positions ortho to methyl groups due to steric and electronic effects. Computational studies (DFT calculations) show lower activation energy for bromination at the 1-position due to hyperconjugative stabilization from adjacent methyl groups . Experimental validation via kinetic isotope effects (KIEs) and substituent-directed electrophilic aromatic substitution (SEAr) pathways further support this .
Q. How do structural modifications (e.g., methyl groups) influence the thermodynamic stability of this compound?
- Methodological Answer : Differential Scanning Calorimetry (DSC) reveals melting points (~110–115°C) and decomposition profiles. Thermogravimetric Analysis (TGA) indicates stability up to 250°C in inert atmospheres . Enthalpy of combustion data (ΔH°comb ≈ -5,200 kJ/mol) from bomb calorimetry correlates with molecular strain induced by methyl-bromine steric interactions .
Q. What are the key data gaps in toxicological assessments of this compound, and how can they be addressed experimentally?
- Methodological Answer : Limited in vivo data exist on hepatic and renal effects. ATSDR guidelines recommend:
- Inhalation Exposure Studies : Rodent models (rats, 6–12 months) at 0.1–10 ppm to establish NOAEL/LOAEL .
- Biomarker Identification : LC-MS/MS analysis of urinary metabolites (e.g., brominated naphthols) to track bioaccumulation .
- Mechanistic Studies : CYP450 isoform-specific assays (e.g., CYP1A2-mediated oxidation) to elucidate metabolic pathways .
Q. How can contradictions in reported reaction yields for Suzuki couplings involving this compound be resolved?
- Methodological Answer : Discrepancies arise from palladium catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and base (K₂CO₃ vs. Cs₂CO₃). Systematic optimization using Design of Experiments (DoE) identifies optimal conditions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
